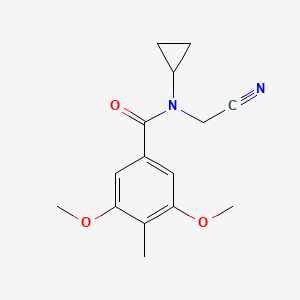
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide binds to cannabinoid receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has also been shown to reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it useful for laboratory experiments, where consistency and reproducibility are important. Additionally, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been shown to have a good safety profile, with minimal side effects reported in animal studies. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer side effects than non-selective agonists like N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. Additionally, further research is needed to understand the long-term effects of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide on the endocannabinoid system and the body as a whole. Finally, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide may have potential applications in the treatment of a variety of diseases, including multiple sclerosis, neuropathic pain, and neurodegenerative diseases. Further research is needed to explore these potential therapeutic applications.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, leading to its anti-inflammatory, analgesic, and neuroprotective effects. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied in animal models of multiple sclerosis and neuropathic pain, where it has shown promise as a potential therapeutic agent. Future research is needed to explore the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide and to develop more selective cannabinoid receptor agonists.
Méthodes De Synthèse
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with cyclopropylamine to yield N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. The second step involves the reaction of N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide with cyanomethyl magnesium bromide to yield N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied in animal models of multiple sclerosis, where it has been shown to reduce inflammation and improve motor function. N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain and improve quality of life.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMWCHYOYTOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


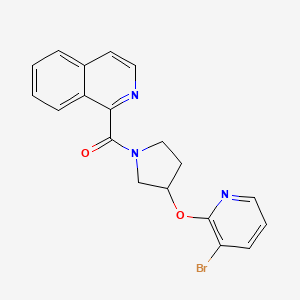
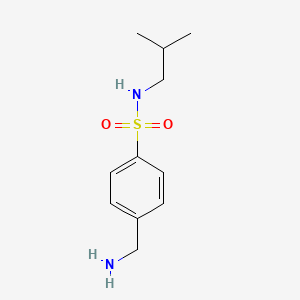
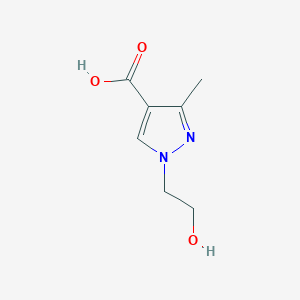

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
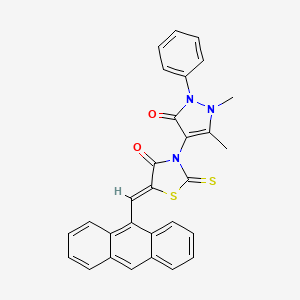

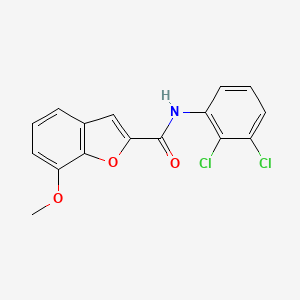
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)
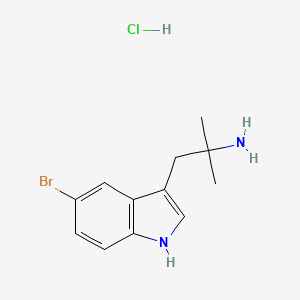
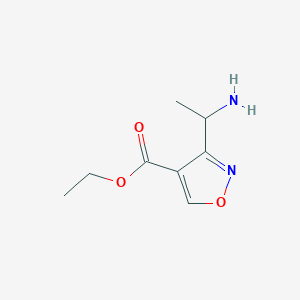
![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)